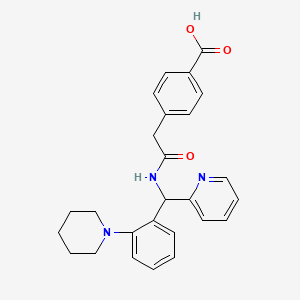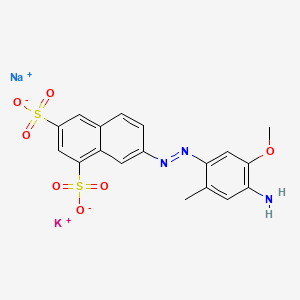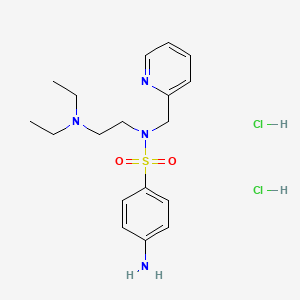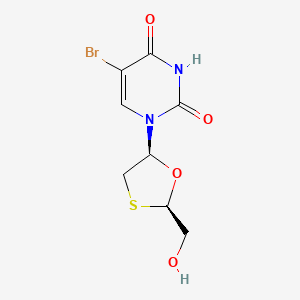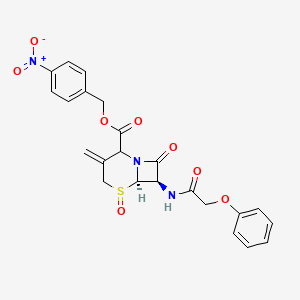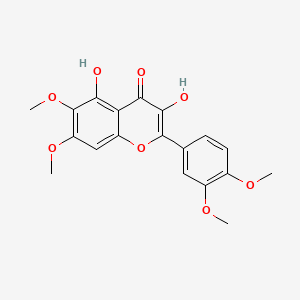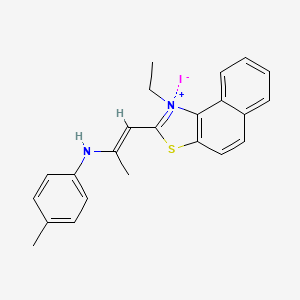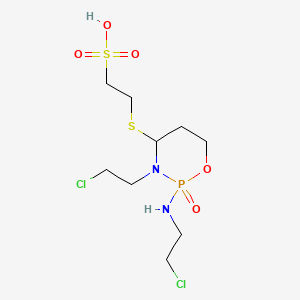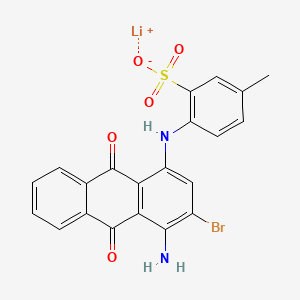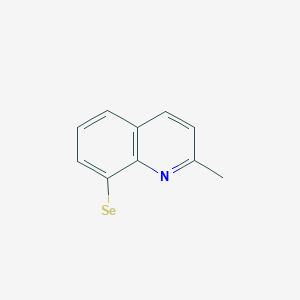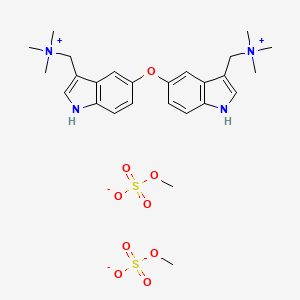
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is a complex organic compound with the molecular formula 2CH₃O₄S*C₂₄H₃₂N₄O. This compound is known for its unique structure, which includes indole moieties connected by an oxybis(methylene) bridge and quaternary ammonium groups. It is often used in various scientific research applications due to its distinctive chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) typically involves the reaction of indole derivatives with formaldehyde and trimethylamine in the presence of a suitable catalyst. The reaction conditions often include:
Temperature: Moderate temperatures around 25-30°C.
Solvent: Common solvents include ethanol or methanol.
Catalyst: Acidic catalysts such as hydrochloric acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed and allowed to react under controlled conditions. The product is then purified through crystallization or distillation to obtain the desired purity.
化学反应分析
Types of Reactions
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base.
Major Products Formed
Oxidation: Oxidized derivatives of the indole moieties.
Reduction: Reduced forms of the quaternary ammonium groups.
Substitution: Substituted indole derivatives.
科学研究应用
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Studied for its potential antimicrobial properties.
Medicine: Investigated for its potential use in drug delivery systems.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) involves its interaction with biological membranes and proteins. The quaternary ammonium groups can disrupt microbial cell membranes, leading to cell lysis. Additionally, the indole moieties may interact with specific enzymes or receptors, modulating their activity.
相似化合物的比较
Similar Compounds
Bisquaternary Ammonium Compounds: These compounds have similar quaternary ammonium groups but differ in their bridging structures.
Indole Derivatives: Compounds with indole moieties but lacking the quaternary ammonium groups.
Uniqueness
Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate) is unique due to its combination of indole moieties and quaternary ammonium groups, which confer both antimicrobial properties and the ability to interact with biological targets in a specific manner.
This detailed article provides a comprehensive overview of Ammonium, oxybis((5,3-indolylene)methylene)bis(trimethyl-, bis(methyl sulfate), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
属性
CAS 编号 |
84905-57-7 |
|---|---|
分子式 |
C26H38N4O9S2 |
分子量 |
614.7 g/mol |
IUPAC 名称 |
methyl sulfate;trimethyl-[[5-[[3-[(trimethylazaniumyl)methyl]-1H-indol-5-yl]oxy]-1H-indol-3-yl]methyl]azanium |
InChI |
InChI=1S/C24H32N4O.2CH4O4S/c1-27(2,3)15-17-13-25-23-9-7-19(11-21(17)23)29-20-8-10-24-22(12-20)18(14-26-24)16-28(4,5)6;2*1-5-6(2,3)4/h7-14,25-26H,15-16H2,1-6H3;2*1H3,(H,2,3,4)/q+2;;/p-2 |
InChI 键 |
UHNVDWHFXAUQAC-UHFFFAOYSA-L |
规范 SMILES |
C[N+](C)(C)CC1=CNC2=C1C=C(C=C2)OC3=CC4=C(C=C3)NC=C4C[N+](C)(C)C.COS(=O)(=O)[O-].COS(=O)(=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



